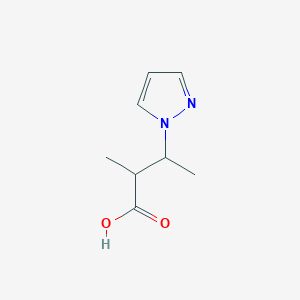
2-Methyl-3-pyrazol-1-ylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of pyrazole derivatives is an important area of organic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole is characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using various basis sets .
Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The physical properties of organic molecules, such as pKa and partition coefficient, are dealt with extensively in pharmacy courses .
Mechanism of Action
The mechanism of action of 2-Methyl-3-pyrazol-1-ylbutanoic acid involves its ability to bind to a specific site on the surface of proteins. This binding site is typically located in a hydrophobic pocket on the protein surface, allowing this compound to interact with the protein in a specific and reversible manner. This interaction can lead to changes in protein conformation, activity, and stability, allowing researchers to study the effects of protein-protein interactions on biological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. One of the major effects of this compound is its ability to modulate protein-protein interactions. This has been found to be useful in the study of various biological processes, including signal transduction, enzyme catalysis, and DNA replication. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Methyl-3-pyrazol-1-ylbutanoic acid in lab experiments is its specificity for binding to a specific site on the surface of proteins. This allows researchers to study the effects of protein-protein interactions in a specific and reversible manner. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell lines, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 2-Methyl-3-pyrazol-1-ylbutanoic acid in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of diseases such as arthritis and chronic pain. Another potential direction is the use of this compound in the study of protein-protein interactions in complex biological systems, such as the human microbiome. This could lead to a better understanding of the role of protein-protein interactions in various biological processes, and could potentially lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-Methyl-3-pyrazol-1-ylbutanoic acid involves the reaction of 2-methyl-3-pyrazolone with 4-bromobutyric acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. This method has been reported to yield high purity this compound in good yields.
Scientific Research Applications
2-Methyl-3-pyrazol-1-ylbutanoic acid has been widely used in scientific research as a tool to study various biological processes. One of the major applications of this compound is in the study of protein-protein interactions. This compound has been found to bind to a specific site on the surface of proteins, allowing researchers to study the interaction between the protein and its binding partner. This has led to a better understanding of the mechanisms behind various biological processes, including signal transduction and enzyme catalysis.
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-pyrazol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)7(2)10-5-3-4-9-10/h3-7H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJRNLJYUBBNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

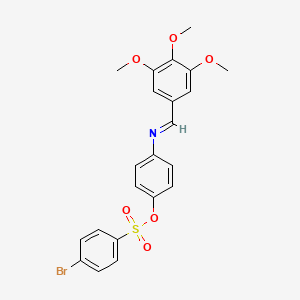
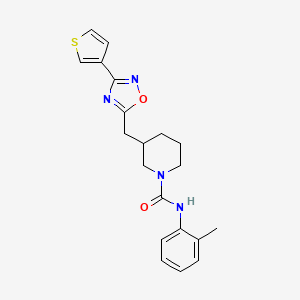


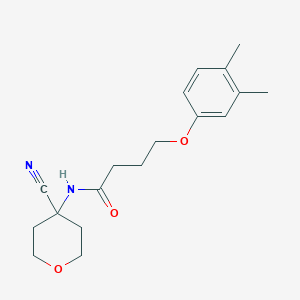
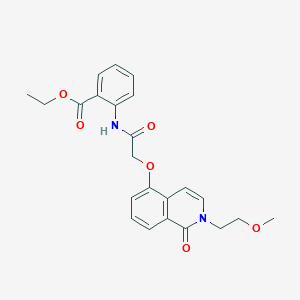
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2853295.png)

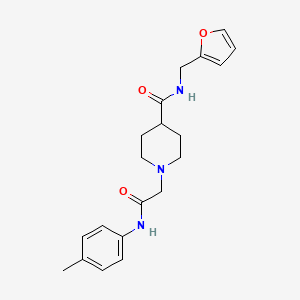
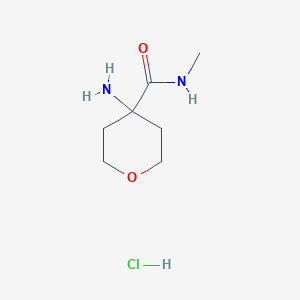
![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/no-structure.png)
![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)
![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)